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Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate

Photoacid generator EUV lithography Acid generation efficiency

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate (CAS 960012-02-6; MF: C₂₆H₂₅F₃O₅S₂; MW: 538.60 g/mol) is a sulfonium-salt photoacid generator (PAG) whose anion uniquely carries both a partially fluorinated sulfonate head and a methacrylate polymerizable handle. This bifunctional architecture permits covalent incorporation into resist polymer backbones—a design principle demonstrated by Shin-Etsu Chemical Co.

Molecular Formula C26H25F3O5S2
Molecular Weight 538.6 g/mol
CAS No. 960012-02-6
Cat. No. B1393369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate
CAS960012-02-6
Molecular FormulaC26H25F3O5S2
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15S.C8H11F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2)7(12)16-4-3-6(9)8(10,11)17(13,14)15/h1-15H;6H,1,3-4H2,2H3,(H,13,14,15)/q+1;/p-1
InChIKeyCUSRRKBQUSUFTJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate (CAS 960012-02-6) – Polymerizable Photoacid Generator for Advanced Lithography


Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate (CAS 960012-02-6; MF: C₂₆H₂₅F₃O₅S₂; MW: 538.60 g/mol) is a sulfonium-salt photoacid generator (PAG) whose anion uniquely carries both a partially fluorinated sulfonate head and a methacrylate polymerizable handle . This bifunctional architecture permits covalent incorporation into resist polymer backbones—a design principle demonstrated by Shin-Etsu Chemical Co. for generating strong sulfonic acids upon high-energy radiation exposure while enabling PAG-bound polymer resists that mitigate acid diffusion [1]. Commercial availability includes specifications of ≥95% (AKSci), ≥98% (MolCore, Leyan), and 99% (Scochem), with MDL number MFCD11870893 and PubChem CID 46737778 .

Why Generic PAG Substitution Fails for Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate (CAS 960012-02-6)


Conventional triphenylsulfonium PAGs such as triphenylsulfonium nonafluorobutanesulfonate (TPS-Nf) or triphenylsulfonium triflate (TPS-Tf) function as physical blends dispersed in a resist matrix, which inherently leads to PAG aggregation, non-uniform acid distribution, and uncontrolled acid diffusion during post-exposure bake (PEB)—all of which degrade line-edge roughness (LER) and resolution [1]. In contrast, the methacrylate-functionalized anion of CAS 960012-02-6 allows radical copolymerization with matrix monomers (e.g., hydroxystyrene, methacrylates), tethering the PAG anion covalently to the polymer backbone [2]. This polymer-bound architecture fundamentally alters the acid generation and diffusion physics: the photogenerated sulfonic acid remains anchored, and the acid diffusion length is reduced from tens/hundreds of nanometers (typical blend PAGs) to below 10 nm [3]. As a result, resolution, LER, and outgassing performance cannot be reproduced by simply blending a non-polymerizable PAG at equivalent loading. The quantitative evidence below demonstrates that substituting even a closely related polymerizable PAG (e.g., F4 PAG) results in measurably different acid generation efficiency and relative sensitivity [4].

Product-Specific Quantitative Evidence Guide: CAS 960012-02-6 vs. Closest PAG Analogs


Acid Generating Efficiency: MTFB PAG Outperforms F4, CF3, and NO2 Polymer-Bound PAGs (54–81% Range, F4 Reference at 68%)

In a head-to-head comparison of anionic PAGs covalently incorporated into hydroxystyrene/2-ethyl-2-adamantyl methacrylate terpolymers, the triphenylsulfonium salt of 1,1,2-trifluorobutanesulfonate methacrylate (MTFB PAG; the target compound) exhibited the highest acid generating efficiency among the series. The measured efficiency range was 54–81% across all PAG-bound polymers, with MTFB PAG at the top of this range (≈81%), significantly exceeding the reference F4 PAG [triphenylsulfonium 4-(methacryloxy)-2,3,5,6-tetrafluorobenzenesulfonate] at 68%, as well as CF3 PAG and NO2 PAG, which ranked lower [1]. The trend correlates with the electron-withdrawing power of the anion substituents: the α,α-difluorosulfonate motif in MTFB PAG generates a stronger photoacid than the aromatic sulfonate of F4 PAG, driving higher catalytic turnover during PEB [1][2].

Photoacid generator EUV lithography Acid generation efficiency Polymer-bound PAG

Relative e-Beam Sensitivity: MTFB PAG ≥ F4 PAG > CF3 PAG > NO2 PAG Under 100 keV Exposure

Under identical 100 keV electron beam patterning conditions in chemically amplified resist formulations, the relative sensitivity ranking was unequivocally established as MTFB PAG ≥ F4 PAG > CF3 PAG > NO2 PAG [1]. The MTFB PAG-bound resist required the lowest exposure dose to achieve equivalent pattern clearance among the four polymer-bound PAGs tested, with F4 PAG requiring equal or slightly higher dose, and CF3 and NO2 PAGs requiring progressively higher doses. This sensitivity advantage is attributed to the stronger acidity of the photogenerated 1,1,2-trifluorobutanesulfonic acid (pKa estimated below −10, comparable to perfluoroalkanesulfonic acids) relative to the aromatic sulfonic acids generated by F4, CF3, and NO2 PAGs [2].

Electron beam lithography Sensitivity Chemically amplified resist Polymer-bound PAG

Resolution and LER: Sub-50-nm Half-Pitch and <5 nm LER (3σ) Achieved by MTFB PAG-Bound Resists

MTFB PAG-bound polymer resists demonstrated intrinsic lithographic performance of sub-50-nm half-pitch resolution with line-edge roughness (LER) below 5 nm (3σ) under 100 keV electron beam patterning [1]. Under EUV interference lithography (13.5 nm wavelength), both MTFB PAG and F4 PAG (the fluorinated polymer-bound PAGs) resolved dense line/space patterns down to 40 nm and 32.5 nm half-pitch [1]. The non-fluorinated NO2 PAG and partially fluorinated CF3 PAG could not resolve the 32.5 nm half-pitch features under identical conditions. This resolution advantage stems from the combination of high acid strength and the polymer-bound architecture, which suppresses photoacid diffusion broadening compared to blend PAG resists [2].

Extreme ultraviolet lithography Line-edge roughness Half-pitch resolution E-beam patterning

Polymer-Bound vs. Blend PAG Sensitivity: 2.5× Higher Sensitivity (120 vs. 300 µC/cm²) and 15 nm Line Width Achieved

In a direct comparison of a triphenylsulfonium salt methacrylate (TPSMA) polymer-bound PAG resist versus an analogous PAG blend resist (where the same PAG is physically mixed but not covalently bonded), the polymer-bound system exhibited a sensitivity of 120 µC/cm² compared to 300 µC/cm² for the blend system—a 2.5-fold improvement [1]. Furthermore, the polymer-bound resist achieved a minimum line width of 15 nm with high aspect ratio, and elimination of the PEB step improved resolution by decreasing acid diffusion [1]. This experiment isolates the architectural advantage of covalent PAG incorporation, which is a defining feature of CAS 960012-02-6 relative to non-polymerizable ionic PAGs such as triphenylsulfonium nonafluorobutanesulfonate (TPS-Nf, CAS 144317-44-2) or triphenylsulfonium triflate (TPS-Tf, CAS 66003-78-9) [2].

Electron beam lithography Polymer-bound PAG Sensitivity Blend resist comparison

Acid Diffusion Length: Polymer-Bound PAG Architecture Reduces Diffusion to <10 nm vs. Tens to Thousands of nm for Blend PAGs

Systematic acid diffusion length measurements comparing polymer-bound anionic PAGs with conventional blend-type PAGs revealed that the polymer-bound architecture reduces the acid diffusion length to under 10 nm, whereas blend PAGs exhibit diffusion lengths ranging from tens of nanometers to several thousands of nanometers depending on PEB conditions [1]. This is a class-level inference based on the polymer-bound design principle: covalent anchoring of the sulfonate anion to the polymer backbone restricts translational mobility of the photogenerated acid. Since the defining structural feature of CAS 960012-02-6 is its methacrylate polymerizable group enabling this anchoring, the sub-10-nm diffusion length is an intrinsic property of resists formulated with this monomer [2]. The shorter diffusion length directly suppresses LER and enables higher ultimate resolution [3].

Acid diffusion control LER Polymer-bound PAG EUV lithography

Thermal Stability: TPSMA-Containing Terpolymer Stable to 150°C by TGA/DSC; Suitable for Standard PEB Processing

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of terpolymers incorporating triphenylsulfonium salt methacrylate (TPSMA) demonstrated thermal stability up to 150°C, with no significant mass loss or exothermic decomposition below this temperature [1]. This thermal window is fully compatible with standard post-exposure bake (PEB) temperatures used in chemically amplified resist processing (typically 100–130°C). In comparison, some non-ionic PAGs or iodonium-based PAGs can suffer premature thermal decomposition or volatility losses at similar temperatures, leading to uncontrolled acid generation and degradation of latent image quality [2]. The thermal robustness of TPSMA-containing polymers is a direct consequence of the sulfonium salt's high lattice energy and the covalent incorporation of the anion into the polymer matrix [1].

Thermal stability TGA DSC Post-exposure bake Resist polymer

Best Research and Industrial Application Scenarios for Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate (CAS 960012-02-6)


EUV and E-Beam Chemically Amplified Resist Formulation for Sub-40-nm Half-Pitch Patterning

Formulators developing EUV (13.5 nm) or high-energy e-beam (100 keV) chemically amplified resists for sub-40-nm half-pitch nodes should prioritize CAS 960012-02-6 as the polymerizable PAG monomer. The compound enables copolymerization with hydroxystyrene and 2-ethyl-2-adamantyl methacrylate to yield PAG-bound resists that have demonstrated 32.5 nm half-pitch resolution under EUV interference lithography and sub-50-nm half-pitch with <5 nm LER (3σ) under 100 keV e-beam [1]. Its acid generating efficiency (~81%) exceeds that of the benchmark F4 PAG (68%), providing higher photospeed at equivalent loading [2].

High-Sensitivity E-Beam Direct-Write Resist with Reduced PEB Dependence

For electron beam direct-write lithography applications (mask making, photomask repair, prototyping), the TPSMA monomer enables polymer-bound resists that deliver 2.5× higher sensitivity (120 µC/cm²) compared to blend PAG resists (300 µC/cm²) and are capable of 15 nm isolated line patterns [1]. Critically, these resists can be processed without PEB, simplifying workflow and further reducing acid diffusion blur [1]. Thermal stability to 150°C ensures compatibility with downstream reactive ion etching [2].

Low-Outgassing Resist Platforms for EUV Vacuum Compatibility

EUV lithography requires resists with minimal outgassing to protect multilayer mirror optics. Polymer-bound PAG resists—whose design is enabled by polymerizable PAG monomers such as CAS 960012-02-6—have been shown to outgas fewer PAG fragment species compared to blend PAG resists [1]. The covalent anchoring of the sulfonate anion prevents small-molecule PAG fragments from volatilizing during exposure. This makes the compound a strategic choice for resist suppliers seeking SEMATECH or imec qualification for low-outgassing EUV resist platforms [1].

Fluorinated PAG Monomer for 193 nm Immersion and Dry ArF Resist Extension

Although MTFB PAG has been predominantly evaluated under EUV and e-beam, its 1,1,2-trifluorobutanesulfonate anion design provides transparency at 193 nm comparable to other partially fluorinated PAGs, and its polymerizable nature is beneficial for ArF extension resists targeting sub-45-nm lines [1]. The reduced acid diffusion (<10 nm) inherent to the polymer-bound architecture mitigates pattern collapse and improves process window in immersion lithography [2].

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